3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene
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Overview
Description
3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene is a heterocyclic compound that has gained significant attention in the field of organic electronics and materials science. This compound consists of a pyridine ring fused with two thiophene rings, forming a planar tricyclic structure. The unique electronic properties of dithieno[3,2-b:2,3-d]pyridine make it an excellent candidate for various applications, particularly in organic photovoltaics and field-effect transistors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dithieno[3,2-b:2,3-d]pyridine typically involves the construction of the pyridine ring followed by the formation of the thiophene rings. One common method is the Pd-catalyzed amination of 3,3’-dibromo-2,2’-bithiophene, which involves the use of palladium catalysts and amine reagents . Another approach is the direct arylation of dithieno[3,2-b:2,3-d]pyrroles, which can be regioselectively controlled by selecting appropriate catalytic systems, Pd sources, ligands, and additives .
Industrial Production Methods
Industrial production methods for dithieno[3,2-b:2,3-d]pyridine are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s electron-rich nature makes it particularly susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of dithieno[3,2-b:2,3-d]pyridine include halides, acids, and bases. For example, the direct arylation reactions often involve the use of aryl halides and palladium catalysts . Oxidation reactions may involve reagents such as hydrogen peroxide or other oxidizing agents.
Major Products
The major products formed from the reactions of dithieno[3,2-b:2,3-d]pyridine depend on the specific reaction conditions and reagents used. For instance, arylation reactions typically yield aryl-substituted dithieno[3,2-b:2,3-d]pyridine derivatives, while oxidation reactions may produce sulfoxides or sulfones.
Scientific Research Applications
3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene has a wide range of scientific research applications, particularly in the fields of organic electronics and materials science. Some of the key applications include:
Organic Photovoltaics: this compound and its derivatives are used as building blocks in the design of organic photovoltaic materials.
Field-Effect Transistors: The compound’s excellent π-conjugation and low ionization potential make it suitable for use in organic field-effect transistors, where it can serve as a hole transport material.
Electrochromic Devices: This compound-based materials have been explored for use in electrochromic devices, which change color in response to an applied voltage.
Mechanism of Action
The mechanism of action of dithieno[3,2-b:2,3-d]pyridine in its various applications is primarily related to its electronic properties. The compound’s planar tricyclic structure allows for efficient π-conjugation, which facilitates charge transport in organic electronic devices. In organic photovoltaics, dithieno[3,2-b:2,3-d]pyridine derivatives act as electron donors, transferring electrons to acceptor materials and generating a photocurrent . In field-effect transistors, the compound’s low ionization potential enables efficient hole transport, improving device performance .
Comparison with Similar Compounds
3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene can be compared with other similar compounds, such as dithieno[3,2-b:2’,3’-d]pyrrole and benzo[1,2-b:4,5-b’]dithiophene. These compounds share similar structural features and electronic properties, but dithieno[3,2-b:2,3-d]pyridine is unique in its combination of a pyridine ring with two thiophene rings, which enhances its electron-rich nature and π-conjugation .
List of Similar Compounds
- Dithieno[3,2-b:2’,3’-d]pyrrole
- Benzo[1,2-b:4,5-b’]dithiophene
- Thieno[3,4-c]pyrrole-4,6-dione
- Pyrrolo[3,2-d:4,5-d’]bisthiazole
Properties
Molecular Formula |
C9H5NS2 |
---|---|
Molecular Weight |
191.3g/mol |
IUPAC Name |
3,12-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,10-pentaene |
InChI |
InChI=1S/C9H5NS2/c1-3-11-8-6(1)5-10-7-2-4-12-9(7)8/h1-5H |
InChI Key |
DJUKGXDLJNBXJS-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C3C(=NC=C21)C=CS3 |
Canonical SMILES |
C1=CSC2=C3C(=NC=C21)C=CS3 |
Origin of Product |
United States |
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